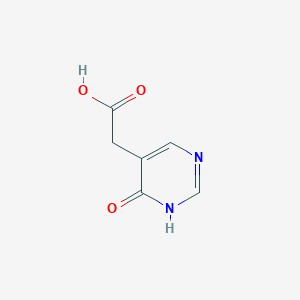

(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid is a chemical compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid typically involves the reaction of pyrimidine derivatives with acetic acid under specific conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various pyrimidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups.

Aplicaciones Científicas De Investigación

While comprehensive data tables and well-documented case studies focusing solely on the applications of "(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid" are not available within the provided search results, the search results do offer some information regarding the compound and its related applications.

This compound

- This compound : This compound is identified by the PubChem CID 53277860 .

- (2-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid : This is another form of the compound, available from chemical vendors .

- (2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid : This is yet another form of the compound .

- (4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid : This is a related compound with CAS No. 499132-65-9 and a molecular weight of 214.24 .

Scientific Research Applications

- Intermediate in TMC278 Synthesis : A process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino]benzonitrile, an intermediate in the synthesis of TMC278 (Rilpivirine), is described in a patent. This involves starting from a 4-oxo-1,6-dihydro-pyrimidinylcarboxylic acid ester .

- Growth Stimulators : (6-Oxo-1-phenyl-1,6-dihydro-pyridazin-3-yloxy)-acetic acid hydrazide derivatives have been explored in the synthesis of new growth stimulators .

Further Considerations

- Traditional Medicines : Research indicates that traditional plant-based medicines are neither standardized nor regulated in South Africa, leading to uncertain dosages of beneficial, hazardous substances, and contaminants .

- Variations in Chemical Composition : Chemical composition and concentration can vary in individual trees, geographically, and seasonally, which indicates plants produce secondary metabolites according to their individual needs .

Mecanismo De Acción

The mechanism of action of (6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit certain enzymes and modulate biological pathways, leading to their therapeutic effects . For example, they can inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid include other pyrimidine derivatives such as:

- 2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid

- 2-[(4,6-Diphenethoxypyrimidin-2-yl)thio]hexanoic acid

Uniqueness

What sets this compound apart from other similar compounds is its specific structure and functional groups, which confer unique chemical reactivity and biological activity. Its hydroxyl group and acetic acid moiety make it a versatile intermediate for further chemical modifications and applications in various fields.

Actividad Biológica

(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid, a pyrimidine derivative, has garnered significant attention in recent research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Molecular Formula : C6H6N2O3

CAS Number : 10417-51-7

The compound features a pyrimidine ring with a keto group at position 6 and an acetic acid substituent, which may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways. For instance, derivatives of pyrimidine compounds often target enzymes such as cyclooxygenase (COX), impacting inflammatory processes .

- Cellular Pathway Modulation : The compound may interact with cellular signaling pathways that regulate inflammation and cancer growth. Similar compounds have demonstrated the ability to modulate these pathways effectively .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, particularly Staphylococcus aureus. Structural modifications in related compounds have shown that the presence of specific functional groups enhances antimicrobial potency .

Anticancer Activity

In vitro studies have revealed that this compound can inhibit the growth of several cancer cell lines while exhibiting selectivity towards malignant cells over normal cells. The anticancer activity is believed to be linked to its ability to disrupt metabolic pathways unique to cancer cells .

Study 1: Antimicrobial Efficacy

A study evaluating various pyrimidine derivatives found that this compound demonstrated enhanced antimicrobial activity compared to non-modified compounds. This study concluded that structural modifications significantly impact bioactivity, emphasizing the importance of the pyrimidine structure in enhancing antimicrobial properties.

Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects of pyrimidine derivatives, researchers identified that this compound inhibited cell growth in multiple cancer cell lines while sparing normal cells. This selectivity was attributed to differences in metabolic pathways between cancerous and non-cancerous cells .

Summary Table of Biological Activities

| Activity Type | Efficacy | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | Enzyme inhibition; disruption of metabolic pathways |

| Anticancer | Inhibits growth in cancer cell lines | Selective targeting of cancer-specific metabolism |

Propiedades

IUPAC Name |

2-(6-oxo-1H-pyrimidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-5(10)1-4-2-7-3-8-6(4)11/h2-3H,1H2,(H,9,10)(H,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEPESYJQWQJCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.